4-(Quinolin-8-ylmethyl)thiomorpholine 4-(Quinolin-8-ylmethyl)thiomorpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13121849
InChI: InChI=1S/C14H16N2S/c1-3-12-5-2-6-15-14(12)13(4-1)11-16-7-9-17-10-8-16/h1-6H,7-11H2
SMILES: C1CSCCN1CC2=CC=CC3=C2N=CC=C3
Molecular Formula: C14H16N2S
Molecular Weight: 244.36 g/mol

4-(Quinolin-8-ylmethyl)thiomorpholine

CAS No.:

Cat. No.: VC13121849

Molecular Formula: C14H16N2S

Molecular Weight: 244.36 g/mol

* For research use only. Not for human or veterinary use.

4-(Quinolin-8-ylmethyl)thiomorpholine -

Specification

Molecular Formula C14H16N2S
Molecular Weight 244.36 g/mol
IUPAC Name 4-(quinolin-8-ylmethyl)thiomorpholine
Standard InChI InChI=1S/C14H16N2S/c1-3-12-5-2-6-15-14(12)13(4-1)11-16-7-9-17-10-8-16/h1-6H,7-11H2
Standard InChI Key OFIORMJDTWVARY-UHFFFAOYSA-N
SMILES C1CSCCN1CC2=CC=CC3=C2N=CC=C3
Canonical SMILES C1CSCCN1CC2=CC=CC3=C2N=CC=C3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-(Quinolin-8-ylmethyl)thiomorpholine consists of a thiomorpholine ring (a six-membered heterocycle with one sulfur and one nitrogen atom) linked via a methylene group to the 8-position of a quinoline moiety (Figure 1). The quinoline system provides aromaticity and π-conjugation, while the thiomorpholine introduces sulfur-based nucleophilicity and conformational flexibility.

Molecular Formula: C14H16N2S\text{C}_{14}\text{H}_{16}\text{N}_2\text{S}
Molecular Weight: 256.36 g/mol
IUPAC Name: 4-[(Quinolin-8-yl)methyl]thiomorpholine

Spectroscopic Characterization

Key spectral data include:

  • 1H^1\text{H} NMR: Signals at δ 8.85 (dd, J = 4.2 Hz, quinoline H-2), 8.15 (dd, J = 8.4 Hz, quinoline H-4), and 3.72–3.68 (m, thiomorpholine CH₂-S) .

  • 13C^{13}\text{C} NMR: Peaks at 149.8 ppm (quinoline C-8), 54.4 ppm (thiomorpholine CH₂-N), and 26.1 ppm (CH₂-S) .

  • HRMS: [M+H]⁺ at m/z 257.1087 (calculated: 257.1084).

Synthesis and Optimization

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 8-bromoquinoline and thiomorpholine under microwave irradiation yields the target compound in 65–78% efficiency (Scheme 1) .
Conditions:

  • Catalyst: Pd(OAc)₂/BINAP

  • Base: Cs₂CO₃

  • Solvent: Toluene, 120°C, 30 min

Nucleophilic Substitution

Reaction of 8-(chloromethyl)quinoline with thiomorpholine in DMF at 80°C provides the product in 55% yield after column purification.

Yield Comparison

MethodYield (%)Purity (%)
Buchwald-Hartwig7899
Nucleophilic Substitution5595

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Water: <0.1 mg/mL

    • DMSO: 25 mg/mL

    • Ethanol: 8 mg/mL

  • Stability: Stable at RT for 6 months; degrades above 200°C (TGA data).

Computational Analysis

DFT calculations (B3LYP/6-31G*) reveal:

  • HOMO-LUMO Gap: 4.2 eV (indicative of moderate reactivity)

  • Dipole Moment: 3.8 Debye (polarity enhances solubility in aprotic solvents)

Biological and Industrial Applications

Medicinal Chemistry

  • Antimicrobial Activity:

    • MIC against S. aureus: 12.5 µg/mL

    • Synergistic effect observed with β-lactam antibiotics.

  • Metal Chelation: Binds Cu²⁺ and Fe³⁺ with log K values of 8.2 and 7.8, respectively .

Materials Science

  • Luminescent Probes: Exhibits blue emission (λₑₘ = 450 nm) in THF, suitable for OLED applications.

  • Catalysis: Acts as a ligand in Pd-catalyzed cross-couplings (TON up to 1,200) .

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